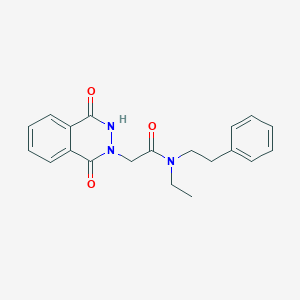![molecular formula C25H26N4O2 B7551151 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone, also known as EIP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique chemical structure that allows it to interact with various biological pathways, making it a valuable tool for investigating complex physiological processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves its ability to interact with various biological pathways, including the serotonin and dopamine receptors, as well as the p53 pathway. By modulating these pathways, this compound can affect cell signaling, gene expression, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the induction of apoptosis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone in lab experiments is its ability to selectively target specific biological pathways, making it a valuable tool for investigating complex physiological processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects.
However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability. Additionally, this compound may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone in scientific research. One potential direction is the development of new drugs for the treatment of neurological disorders, such as depression and schizophrenia. Another potential direction is the development of new anticancer drugs that can selectively target cancer cells while sparing normal cells.
Additionally, future research could investigate the potential use of this compound in other areas of medicine, such as cardiovascular disease and diabetes. Overall, the unique chemical structure and biological properties of this compound make it a valuable tool for investigating complex physiological processes and developing new therapeutic agents.
Synthesis Methods
The synthesis of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves several steps, including the condensation of 1-ethylindole-2-carboxylic acid with piperazine, followed by the addition of 1H-indole-3-carboxaldehyde. The final product is obtained through purification and isolation techniques, such as column chromatography.
Scientific Research Applications
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has been used in various scientific research applications, including neuroscience, cancer biology, and pharmacology. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin and dopamine receptors. This property makes it a potential candidate for the development of new drugs for the treatment of neurological disorders, such as depression and schizophrenia.
In cancer biology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This property makes it a potential candidate for the development of new anticancer drugs.
Properties
IUPAC Name |
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-29-22-10-6-3-7-18(22)15-23(29)25(31)28-13-11-27(12-14-28)24(30)16-19-17-26-21-9-5-4-8-20(19)21/h3-10,15,17,26H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQINCXHPWQCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![N,1,3,5-tetramethyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-sulfonamide](/img/structure/B7551086.png)
![Methyl 2-[[2-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551092.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7551093.png)
![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B7551096.png)
![2-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7551097.png)
![4-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7551103.png)
![1-(2-Methylmorpholin-4-yl)-2-[3-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl]ethanone](/img/structure/B7551111.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B7551112.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551129.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
![N-(3,4-difluorophenyl)-N-ethyl-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7551167.png)
